

Pyridachlometyl: A Technical Guide to a Novel Mode of Action Fungicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridachlometyl*

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Abstract

Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical, representing a new chemical class with a unique mode of action targeting fungal tubulin.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and biological efficacy of **Pyridachlometyl**. Detailed experimental protocols for key bioassays are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this innovative fungicide.

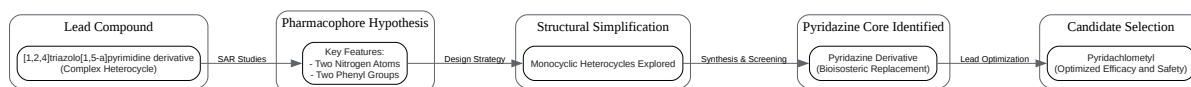
Discovery and Development

The discovery of **Pyridachlometyl** stemmed from a lead optimization program focused on identifying novel fungicides with new modes of action to combat the growing issue of fungicide resistance.[1][3] The development process involved a strategic structural transformation from a complex heterocyclic lead compound to a more synthetically accessible and cost-effective pyridazine derivative.[1][4][5]

From Lead Compound to Pyridachlometyl

The initial lead compound possessed a [1][2][6]triazolo[1,5-a]pyrimidine core structure and exhibited broad-spectrum antifungal activity.[1] Through structure-activity relationship (SAR)

studies, researchers at Sumitomo Chemical identified that a key pharmacophore consisted of two nitrogen atoms within the heterocyclic ring and two phenyl groups.[1] This understanding led to the hypothesis that the complex fused-ring system was not essential for bioactivity.[1] Subsequent research focused on simpler monocyclic heterocyclic systems, which ultimately led to the identification of the pyridazine ring as a highly effective bioisostere.[4][5] Further optimization of the substituents on the pyridazine ring resulted in the selection of **Pyridachlometyl** as the development candidate, balancing high efficacy with a favorable safety and manufacturing profile.[1][7]



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Figure 1: Discovery pathway of **Pyridachlometyl**.

Synthesis

The synthesis of **Pyridachlometyl** can be achieved through two primary routes.[1] One method involves the transformation of a precursor containing a 2,6-difluorophenyl group via a pyridazinone intermediate.[1] An alternative, industrially efficient process utilizes a coupling reaction with a Grignard reagent to directly introduce the 2,6-difluorophenyl group onto the pyridazinone structure.[1]

A detailed synthetic scheme has been described starting from 2,6-difluorobenzaldehyde.[2] This involves conversion to a cyanohydrin derivative, followed by hydrolysis to a difluorinated mandelic acid, which is then converted to the corresponding phenyl glyoxylic acid.[2] This α -ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the presence of titanium tetrachloride to yield a γ -hydroxybutenolide.[2] Ring enlargement of this intermediate with hydrazine hydrate forms the pyridazinone, which is subsequently chlorinated using phosphorus oxychloride to yield **Pyridachlometyl**. [2]

Mechanism of Action

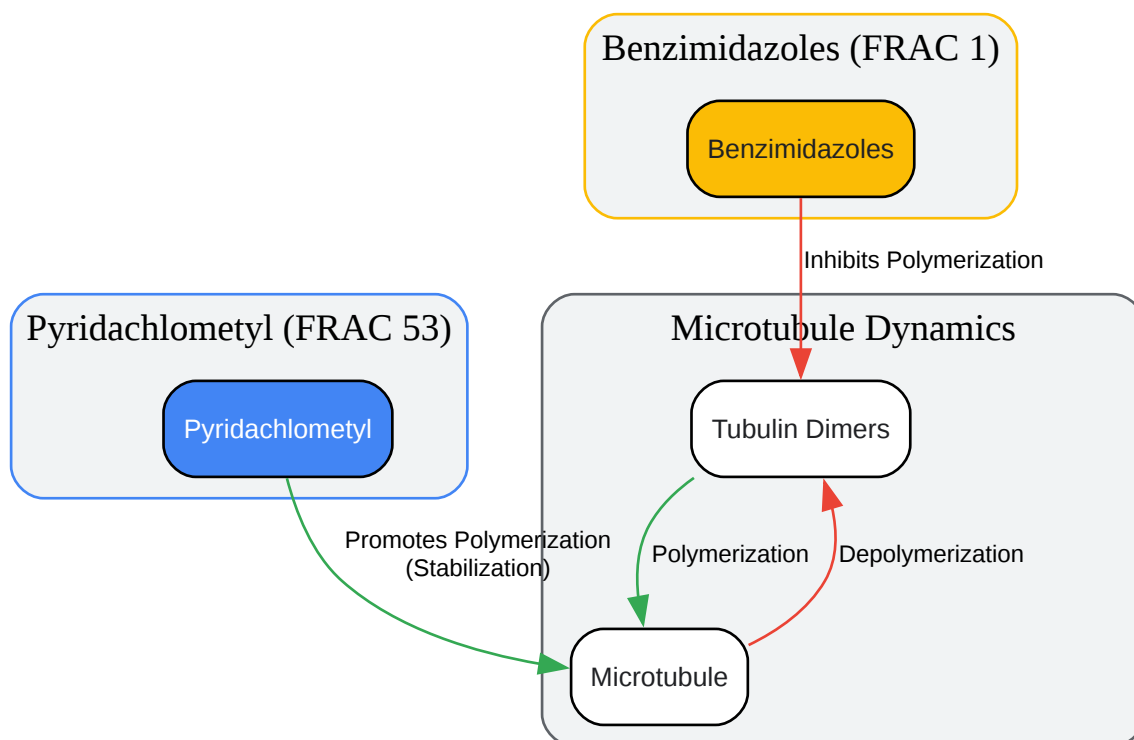
Pyridachlometyl exhibits a novel anti-tubulin mode of action, which distinguishes it from existing fungicides.[3][6][8] It is classified by the Fungicide Resistance Action Committee (FRAC) under group 53.[7][9]

Promotion of Tubulin Polymerization

Unlike benzimidazole fungicides (e.g., carbendazim), which inhibit the polymerization of tubulin into microtubules, **Pyridachlometyl** promotes tubulin polymerization, leading to microtubule stabilization.[2][3][9] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to cell death.

Unique Binding Site

The binding site of **Pyridachlometyl** on the tubulin dimer is distinct from that of other tubulin-targeting fungicides.[8][9] It is believed to bind at or near the vinblastine-binding site, whereas benzimidazoles bind at the colchicine site.[8][10] This different binding site is the basis for the lack of cross-resistance with existing major fungicide classes, including Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and benzimidazoles.[1][3][6]



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Figure 2: Mechanism of action of **Pyridachlometyl** compared to Benzimidazoles.

Biological Efficacy and Properties

Pyridachlometyl demonstrates broad-spectrum fungicidal activity against a wide range of phytopathogens, primarily within the phyla Ascomycota and Basidiomycota.[1][2][3][11]

Antifungal Spectrum

In vitro and in vivo studies have confirmed the high efficacy of **Pyridachlometyl** against economically important plant diseases. It has shown excellent control of Cercospora leaf spot in sugar beet (*Cercospora beticola*), soybean purple stain (*Cercospora kikuchii*), and powdery mildew on various vegetable crops.[1]

Quantitative Efficacy Data

The half-maximal effective concentration (EC₅₀) values of **Pyridachlometyl** against a range of fungal pathogens are presented in Table 1.

Fungal Species	Common Name	EC50 (ppm)[1]
Fulvia fulva	Tomato leaf mold	0.056
Cercospora kikuchii	Soybean purple stain	0.034
Microdochium nivale	Pink snow mold	0.17
Botrytis cinerea	Gray mold	0.047
Sclerotinia sclerotiorum	White mold	0.22
Alternaria alternata	Alternaria leaf spot	0.21
Pyricularia oryzae	Rice blast	0.040
Cochliobolus miyabeanus	Brown spot of rice	0.055
Rhizoctonia solani	Rhizoctonia root rot	0.023
Gibberella fujikuroi	Bakanae disease	1.2
Fusarium oxysporum	Fusarium wilt	0.075
Verticillium dahliae	Verticillium wilt	1.4
Colletotrichum lagenarium	Anthrachnose	0.059
Glomerella cingulata	Bitter rot	1.7
Aspergillus niger	Black mold	0.038
Penicillium digitatum	Green mold	1.4
Monilinia fructicola	Brown rot	2.4
Venturia inaequalis	Apple scab	0.66
Puccinia recondita	Brown rust of wheat	0.40
Blumeria graminis	Powdery mildew of wheat	0.12
Phytophthora infestans	Late blight	> 10
Pythium ultimum	Damping-off	> 10

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **Pyridachlometyl** is provided in Table 2.

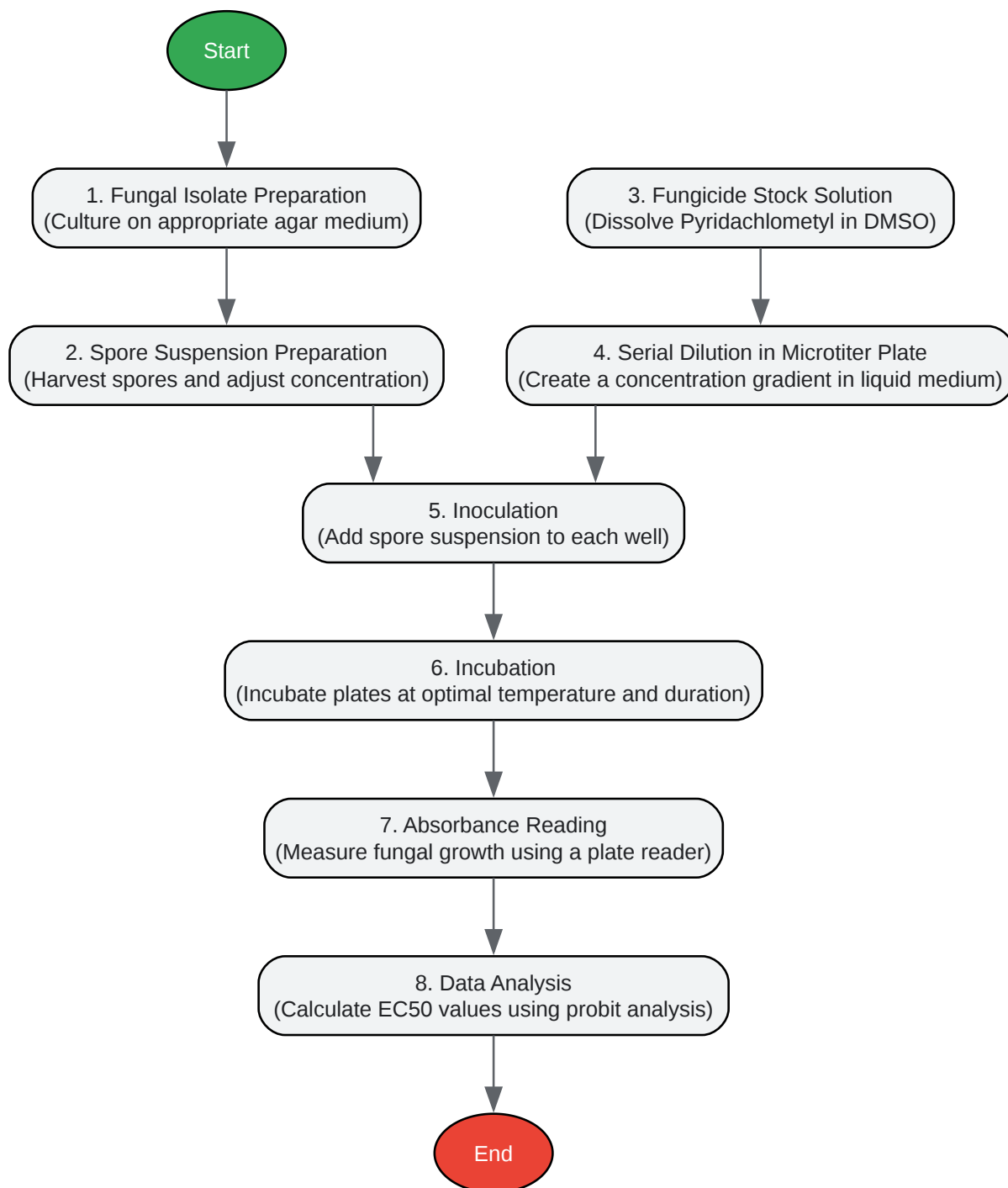
Property	Value	Reference
Physicochemical Properties		
Molecular Formula	C ₁₇ H ₁₁ ClF ₂ N ₂	[3]
Molecular Weight	316.7 g/mol	[3]
XLogP3	4.7	[3]
Toxicological Data		
Rat Acute Oral LD50	> 2000 mg/kg	[7]
Rat Acute Dermal LD50	> 2000 mg/kg	[7]
Bobwhite Quail Acute Oral LD50	> 2000 mg/kg	[1]
Western Honeybee Acute Oral LD50	> 23.8 µ g/bee	[1]
Western Honeybee Acute Contact LD50	> 100 µ g/bee	[1]
No-Observed-Adverse-Effect Level (NOAEL)	8 mg/kg bw per day (rats, 2-year study)	[8][11]
Acceptable Daily Intake (ADI)	0.08 mg/kg bw per day	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **Pyridachlometyl**.

Antifungal Susceptibility Testing (EC50 Determination)

This protocol is based on standard microtiter plate assays for determining the concentration of a fungicide that inhibits 50% of fungal growth.



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Figure 3: Workflow for EC50 determination.

Protocol:

- **Fungal Isolate Preparation:** Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- **Spore Suspension Preparation:** Harvest spores from the agar plate using a sterile solution (e.g., sterile water with 0.05% Tween 20). Adjust the spore concentration to a final density of 1×10^4 spores/mL using a hemocytometer.
- **Fungicide Stock Solution:** Prepare a stock solution of **Pyridachlometyl** in dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a 96-well microtiter plate, perform serial dilutions of the **Pyridachlometyl** stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration does not inhibit fungal growth. Include a fungicide-free control (positive control) and a medium-only control (negative control).
- **Inoculation:** Inoculate each well (except the negative control) with the prepared spore suspension.
- **Incubation:** Seal the plates and incubate at the optimal temperature for the specific fungus for a defined period (e.g., 2-7 days), until sufficient growth is observed in the positive control wells.
- **Absorbance Reading:** Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
- **Data Analysis:** Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in turbidity.

Protocol:

- **Reagent Preparation:** Thaw purified tubulin (e.g., porcine brain tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10x stock of **Pyridachlometyl** and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) in the polymerization buffer.
- **Reaction Mixture:** On ice, prepare a tubulin reaction mix to a final concentration of approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.
- **Assay Plate Preparation:** Add the 10x test compounds to a 96-well, half-area, clear-bottom plate. Include wells for positive and negative controls. Pre-warm the plate to 37°C.
- **Initiation of Polymerization:** Initiate the reaction by adding the cold tubulin reaction mix to the wells containing the test compounds.
- **Kinetic Measurement:** Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
- **Data Analysis:** Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization curves of **Pyridachlometyl**-treated samples to the controls to determine its effect on tubulin polymerization. An increase in the rate and extent of polymerization compared to the DMSO control indicates promotion of polymerization.

Greenhouse Pot Test for Protective Efficacy

This protocol assesses the ability of a fungicide to prevent disease establishment when applied before pathogen inoculation.

Protocol:

- **Plant Propagation:** Grow susceptible host plants (e.g., sugar beet for *Cercospora beticola*) in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

- **Fungicide Application:** Prepare spray solutions of **Pyridachlometyl** at various concentrations. Spray the plants to the point of runoff, ensuring thorough coverage. Include an untreated control and a standard fungicide control (e.g., mancozeb).
- **Drying and Incubation:** Allow the fungicide application to dry on the plant foliage for a specified period (e.g., 3 days) under greenhouse conditions.
- **Pathogen Inoculation:** Prepare a conidial suspension of the target pathogen (e.g., *C. beticola* at 1×10^4 spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.^[1]
- **Incubation in High Humidity:** Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection.
- **Disease Development:** Return the plants to standard greenhouse conditions for a period sufficient for disease symptoms to develop in the untreated control plants (e.g., 10-14 days).
- **Disease Assessment:** Evaluate disease severity on the leaves of each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.
- **Data Analysis:** Calculate the percent disease control for each treatment relative to the untreated control.

Conclusion

Pyridachlometyl is a significant advancement in fungicide development, offering a novel mode of action that is crucial for managing fungicide resistance.^{[3][6][12]} Its unique mechanism of promoting tubulin polymerization, coupled with its broad-spectrum efficacy and lack of cross-resistance with existing fungicides, makes it a valuable tool for integrated disease management programs.^{[1][2]} The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development. Further research into the full potential and application of **Pyridachlometyl** and other tubulin dynamics modulators is warranted.

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- To cite this document: BenchChem. [Pyridachlometyl: A Technical Guide to a Novel Mode of Action Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12783805#discovery-and-development-of-pyridachlometyl>]

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